4-Chloro-3-hydrazinylbenzoic acid chemical properties
4-Chloro-3-hydrazinylbenzoic acid chemical properties
An In-Depth Technical Guide to 4-Chloro-3-hydrazinylbenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-hydrazinylbenzoic acid, a bifunctional aromatic compound of significant interest to researchers and professionals in drug development and synthetic chemistry. The molecule's unique architecture, featuring a carboxylic acid, a hydrazine moiety, and a chlorinated benzene ring, makes it a versatile building block for a range of complex organic structures. This document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic characteristics, outlines a robust synthetic protocol with mechanistic insights, and explores its reactivity and applications. Emphasis is placed on the practical considerations for laboratory handling, safety, and its potential as a scaffold in medicinal chemistry.
Molecular Identity and Physicochemical Properties
4-Chloro-3-hydrazinylbenzoic acid is most commonly handled and supplied as its hydrochloride salt to enhance stability, as the free hydrazine can be susceptible to oxidation.[1] This guide will primarily reference the hydrochloride salt, with distinctions made where necessary.
Nomenclature and Structural Identifiers
The systematic identification of this compound is critical for accurate database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 4-chloro-3-hydrazinylbenzoic acid;hydrochloride | [1] |
| CAS Number | 36800-72-3 (for Hydrochloride Salt) | [1] |
| Molecular Formula | C₇H₈Cl₂N₂O₂ (Hydrochloride Salt) | [1] |
| Molecular Weight | 223.05 g/mol (Hydrochloride Salt) | [1] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)NN)Cl.Cl | [1] |
| InChIKey | QJTCWGHEZSYXQJ-UHFFFAOYSA-N | [1] |
| Synonyms | (5-carboxy-2-chlorophenyl)hydrazine hydrochloride | [1] |
Physicochemical Data
The physical properties of a compound dictate its handling, purification, and formulation characteristics. The data below is primarily for the hydrochloride salt.
| Property | Value | Notes |
| Appearance | Solid, typically a crystalline powder. | [2] |
| Melting Point | Data not widely published; related compounds like 4-hydrazinylbenzoic acid melt with decomposition (218 °C).[2] | Decomposition is common in hydrazine salts. |
| Solubility | Slightly soluble in polar organic solvents like DMSO and Methanol (with heating).[2] | Solubility in aqueous solutions is pH-dependent due to the carboxylic acid and hydrazine groups. |
| Stability | Stable under recommended storage conditions. Combustible and incompatible with strong acids and strong oxidizing agents.[2] | Store in a cool, dark place under an inert atmosphere. |
Synthesis and Reactivity
The synthesis of 4-Chloro-3-hydrazinylbenzoic acid is a classic example of aromatic amine chemistry, involving a two-step diazotization and reduction sequence. Understanding this process is key to appreciating the compound's reactivity.
Synthetic Workflow
The most common laboratory- and industrial-scale synthesis begins with 3-amino-4-chlorobenzoic acid. This precursor is readily available and contains the required substitution pattern. The overall transformation is highly reliable when reaction conditions are carefully controlled.
Caption: Key reactivity pathways of the core molecule.
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Hydrazine Group (-NHNH₂): This is a potent nucleophile. Its most characteristic reaction is condensation with aldehydes and ketones to form hydrazones. These intermediates are crucial for synthesizing five-membered heterocyclic rings like pyrazoles and indazoles, which are common motifs in pharmaceuticals. [2]* Carboxylic Acid Group (-COOH): This group undergoes standard transformations. It can be converted to esters via Fischer esterification, to amides using coupling agents (e.g., DCC, EDC), or reduced to an alcohol using strong reducing agents like LiAlH₄ (though this would also affect the hydrazine moiety).
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Substituted Aromatic Ring: The electronic nature of the ring is complex, with the chlorine and carboxylic acid groups being electron-withdrawing and the hydrazine group being electron-donating. While electrophilic aromatic substitution is possible, the reactivity of the side chains typically dominates.
Spectroscopic and Analytical Characterization
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¹H NMR Spectroscopy: The spectrum would show characteristic signals for the three aromatic protons, with splitting patterns determined by their ortho and meta coupling. The chemical shifts would be influenced by the electronic effects of the three different substituents. Additionally, broad, exchangeable signals for the -COOH, -NH, and -NH₂ protons would be visible, typically downfield. [3]* Mass Spectrometry (MS): The mass spectrum would be defined by a molecular ion peak corresponding to the compound's mass. A critical diagnostic feature would be the presence of an M+2 peak with approximately one-third the intensity of the M peak, which is the characteristic isotopic signature of a single chlorine atom. [4]Common fragmentation patterns would involve the loss of water (H₂O) from the carboxylic acid and fragmentation of the hydrazine side chain.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and N-H stretching vibrations from the hydrazine group (around 3200-3400 cm⁻¹).
Applications in Research and Drug Development
The true value of 4-Chloro-3-hydrazinylbenzoic acid lies in its application as a versatile synthetic intermediate.
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Scaffold for Medicinal Chemistry: Its derivatives have been synthesized and evaluated for potential therapeutic properties. Studies have shown that compounds derived from the related 4-hydrazinobenzoic acid moiety can exhibit significant anticancer and antioxidant activities. [5][6]This suggests that the 4-chloro-3-hydrazinyl scaffold could be a valuable starting point for developing novel therapeutic agents.
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Intermediate for Complex Molecules: The related compound, 4-hydrazinobenzoic acid, is a key intermediate in the synthesis of Deferasirox, an orally active iron chelator used to treat chronic iron overload. [7][8]This highlights the industrial relevance of this class of compounds.
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Heterocycle Synthesis: As a hydrazine derivative, it is an excellent precursor for constructing nitrogen-containing heterocycles, which are a cornerstone of modern drug discovery. [2]
Safety, Handling, and Storage
Proper handling of 4-Chloro-3-hydrazinylbenzoic acid is essential for laboratory safety. The following guidelines are based on data from analogous compounds. [9][10][11]
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Hazards: The compound is expected to cause skin and serious eye irritation. [9]It may also cause respiratory irritation and may be harmful if swallowed. [10]Hydrazine derivatives as a class should be handled with care, as some are known to be toxic or potential genotoxins. [12]* Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat when handling this substance.
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Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or fumes. Avoid creating dust. Wash hands thoroughly after handling.
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Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [2]Keep away from strong oxidizing agents.
Conclusion
4-Chloro-3-hydrazinylbenzoic acid is a highly functionalized building block with significant potential for synthetic and medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its functional groups allow for its strategic incorporation into a wide variety of complex molecular targets. For researchers in drug discovery, this compound represents a valuable scaffold for generating novel chemical entities with potential biological activity. Adherence to rigorous safety protocols is mandatory when working with this and related hydrazine derivatives.
References
-
PubChem. (n.d.). 4-Chloro-3-hydrazinylbenzoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Acros Organics. (2025, December 21). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 4-Chlorobenzoic acid hydrazide. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.
-
PubChem. (n.d.). 4-Chlorobenzohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-Hydrazinobenzoic Acid Hydrochloride | Drug Information, Uses, Side Effects. Retrieved from [Link]
-
Al-Salahi, R., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 103, 104098. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. SCIRP. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 4-Hydrazinobenzoic Acid. Retrieved from [Link]
-
Prudence Pharma Chem. (n.d.). 4-Hydrazinobenzoicacid Hydrochloride. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydrazinobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2026, February 9). (PDF) Low-level Determination of 4-Hydrazino BenzoicAcid in Drug Substance by High Performance Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
-
ACS Omega. (2021, November 17). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Retrieved from [Link]
Sources
- 1. 4-Chloro-3-hydrazinylbenzoic acid hydrochloride | C7H8Cl2N2O2 | CID 16242996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]
- 3. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 5. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prudencepharma.com [prudencepharma.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
- 12. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]
